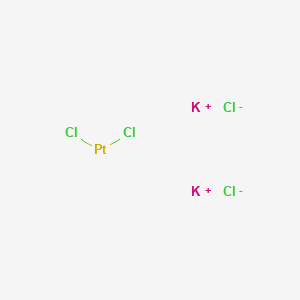
テトラクロロ白金(II)酸カリウム
説明
Potassium tetrachloroplatinate(II) is a ruby red crystalline solid and can be prepared by reacting potassium hexachloroplatinate (IV) with cuprous chloride.
科学的研究の応用
燃料電池技術
テトラクロロ白金(II)酸カリウムは、水素-空気燃料電池用のCO耐性触媒の合成における前駆体として役立ちます . これらの触媒は、クリーンエネルギーの有望な源である燃料電池の効率と耐久性を向上させるために不可欠です。
メタン酸化のための触媒作用
テトラクロロ白金(II)酸カリウムは、メタンの選択的酸化のための活性で安定な触媒として機能します . このプロセスは、強力な温室効果ガスであるメタンを、貴重な化学原料および燃料であるメタノールに変換するために重要です。
エレクトロルミネッセンスデバイス
この化合物は、エレクトロルミネッセンスデバイス用の高性能Ptベースのリン光材料を合成するための出発原料として使用されます . これらの材料は、省エネルギー型のOLEDディスプレイや照明システムの開発において重要な要素です。
ナノテクノロジー
ナノテクノロジーでは、K2PtCl4はキャッピングポリマーと反応して、形状制御されたコロイド状白金ナノ粒子を形成します . これらのナノ粒子は、触媒作用および光触媒として応用され、化学反応と太陽エネルギー変換の進歩に貢献しています。
フォトニクス研究
テトラクロロ白金(II)酸カリウムは、フォトニクス研究、特にガラスファイバー技術やレーザー技術の分野で使用されています . 光を操作する部品の製造に関与し、通信と情報処理に不可欠です。
金属ビス(ジチオレート)の合成
この化合物は、ビス(ジチオレート)と反応して金属ビス(ジチオレート)を形成し、レーザーQスイッチ材料、液晶、光学CD記録媒体、バーコード材料、および超伝導性に用途があります .
結晶成長
テトラクロロ白金(II)酸カリウムは、結晶成長の慣行に使用されており、これは材料科学研究の基本的なプロセスです . K2PtCl4から成長した結晶は、そのユニークな特性とさまざまな技術における潜在的な用途について研究されています。
太陽電池技術
最後に、K2PtCl4は、太陽電池の開発のための太陽電池技術で使用されています . 光を電気エネルギーに変換する材料の合成におけるその役割は、再生可能エネルギー源の発展に不可欠です。
作用機序
Target of Action
Potassium Tetrachloroplatinate(II) is primarily used as a reagent and inorganic catalyst in various chemical reactions . It is also a potential antitumor agent . Its primary targets include the synthesis of other platinum compounds, organic transformations, and electroplating of metals .
Mode of Action
Potassium Tetrachloroplatinate(II) interacts with its targets through various chemical reactions. For instance, it reacts with bis(dithiolates) to form metal-bis(dithiolates) with applications in laser Q-switch materials, liquid crystals, optical CD recording media, bar code materials, and superconductivity . It also reacts with capping polymers to form shape-control colloidal platinum nanoparticles for catalysis and photocatalysts .
Biochemical Pathways
The chloride ligands on [PtCl4]2− are displaced by many other ligands. Upon reaction with triphenylphosphine, [PtCl4]2− converts to cis-bis(triphenylphosphine)platinum chloride . The anti-cancer drug Cisplatin can similarly be prepared . Enedithiolates displace all four chloride ligands to give bis(dithiolene) complexes . Reduction gives colloidal platinum of potential interest for catalysis .
Pharmacokinetics
It is known that the compound is a ruby-red crystalline solid that is insoluble in water and soluble in organic solvents .
Result of Action
The molecular and cellular effects of Potassium Tetrachloroplatinate(II)'s action include the formation of metal-bis(dithiolates) and shape-control colloidal platinum nanoparticles . It is also used in the induction of apoptosis in human breast cancer cells .
Action Environment
The action, efficacy, and stability of Potassium Tetrachloroplatinate(II) can be influenced by environmental factors such as temperature and the presence of other chemicals. For instance, its solubility changes with temperature . Also, treatment with alcohols, especially in the presence of base, causes reduction to platinum metal .
Safety and Hazards
将来の方向性
Potassium tetrachloroplatinate(II) is used in various fields such as nanomaterial synthesis, catalysis, and energy storage . It is also used as a precursor to synthesize CO-tolerant catalyst for hydrogen-air fuel cells, an active and stable catalyst for selective methane oxidation, and as a starting material to synthesize high-performance Pt-based phosphorescent materials for electroluminescent devices .
生化学分析
Biochemical Properties
Potassium Tetrachloroplatinate(II) is mainly used as a reagent and inorganic catalyst in various chemical reactions . It reacts with bis(dithiolates) to form metal-bis(dithiolates) with applications in laser Q-switch materials, liquid crystals, optical CD recording media, bar code materials, and superconductivity . It also reacts with capping polymers to form shape-control colloidal platinum nanoparticles for catalysis and photocatalysts .
Cellular Effects
It is known that it can be used as a precursor to synthesize CO-tolerant catalyst for hydrogen-air fuel cells . It can also act as an active and stable catalyst for selective methane oxidation .
Molecular Mechanism
The molecular mechanism of Potassium Tetrachloroplatinate(II) involves its ability to react with various ligands. For example, upon reaction with triphenylphosphine, it converts to cis-bis(triphenylphosphine)platinum chloride . The anti-cancer drug Cisplatin can similarly be prepared .
Temporal Effects in Laboratory Settings
It is known that the complex is appreciably soluble only in water . Treatment with alcohols, especially in the presence of base, causes reduction to platinum metal .
特性
IUPAC Name |
dipotassium;tetrachloroplatinum(2-) | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/4ClH.2K.Pt/h4*1H;;;/q;;;;2*+1;+2/p-4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVRDLMCWUILSAH-UHFFFAOYSA-J | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
Cl[Pt-2](Cl)(Cl)Cl.[K+].[K+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Cl4K2Pt | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
13965-91-8 (Parent) | |
| Record name | Potassium tetrachloroplatinate(II) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010025997 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID10904020 | |
| Record name | Dipotassium tetrachloroplatinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10904020 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
415.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Ruby-red solid; Soluble in water; [Merck Index] Red powder; [Sigma-Aldrich MSDS] | |
| Record name | Potassium tetrachloroplatinate(II) | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/16883 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
10025-99-7 | |
| Record name | Potassium tetrachloroplatinate(II) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010025997 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Platinate(2-), tetrachloro-, potassium (1:2), (SP-4-1)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Dipotassium tetrachloroplatinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10904020 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Dipotassium tetrachloroplatinate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.034 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















